

Technical Profile: 4-(3-Chloro-5-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(3-Chloro-5-methoxyphenyl)piperidine
CAS No.: 1783405-60-6
Cat. No.: B2357142

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Molecular Weight & Chemical Entity Guide

Core Identity & Physicochemical Profile[1][2][3][4][5][6][7]

4-(3-Chloro-5-methoxyphenyl)piperidine is a specialized medicinal chemistry building block belonging to the 4-arylpiperidine class.[1] This scaffold is considered a "privileged structure" in drug discovery, frequently serving as the pharmacophore core for G-protein coupled receptor (GPCR) ligands, including serotonin (5-HT) and dopamine receptor modulators.[1]

The specific 3-chloro-5-methoxy substitution pattern on the phenyl ring introduces unique electronic and steric vectors, often utilized to optimize metabolic stability (blocking metabolic soft spots) or to probe hydrophobic pockets in target proteins.[1]

Molecular Weight Analysis

For precise analytical characterization (LC-MS/HRMS), distinction between the Average Molecular Weight (used for stoichiometry) and the Monoisotopic Mass (used for mass spectrometry identification) is critical.

Parameter	Value	Calculation Basis
Chemical Formula	C ₁₂ H ₁₆ ClNO	Stoichiometric composition
Average Molecular Weight	225.72 g/mol	Weighted average of natural isotope abundance
Monoisotopic Mass	225.0920 Da	Based on ¹² C, ¹ H, ³⁵ Cl, ¹⁴ N, ¹⁶ O
Exact Mass (M+H) ⁺	226.0993 Da	Protonated species observed in positive ESI-MS
CAS Number	1783405-60-6	Unique Chemical Identifier

Structural Descriptors & Properties

- Lipophilicity (cLogP): ~2.8 (Predicted). The chloro- substituent increases lipophilicity relative to the methoxy- analogue, enhancing membrane permeability.[1]
- Acidity (pKa): ~9.8 (Piperidine Nitrogen). The molecule exists predominantly as a cationic ammonium species at physiological pH (7.4).
- Topological Polar Surface Area (TPSA): 21.3 Å² (Low TPSA suggests excellent blood-brain barrier penetration potential).[1]

Synthetic Methodology

Expert Insight: While direct reduction of pyridines is possible, it often yields mixtures or requires harsh conditions. The most robust, scalable route for 4-arylpiperidines with specific substitution patterns (like 3-Cl, 5-OMe) is the Suzuki-Miyaura Coupling strategy.[1] This approach allows for the convergent assembly of the biaryl-like core under mild conditions, preserving the halogen handle.[1]

Representative Synthesis Protocol

Route: Coupling of N-Boc-4-piperidone enol triflate with 3-chloro-5-methoxyphenylboronic acid, followed by hydrogenation and deprotection.[1]

Step 1: Enol Triflate Formation[1]

- Reagents: N-Boc-4-piperidone, Lithium Diisopropylamide (LDA), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).[1]
- Conditions: THF, -78°C.
- Mechanism: Kinetic deprotonation of the ketone followed by trapping with the triflating agent to form the vinyl triflate.

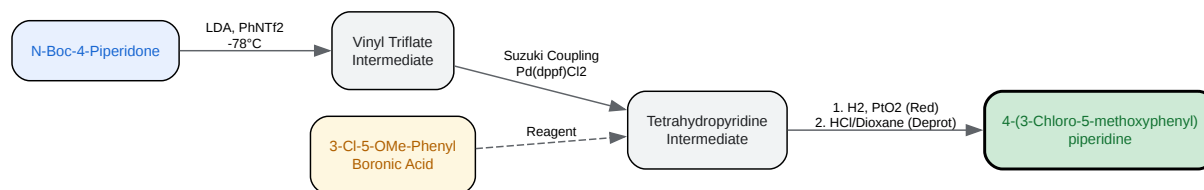
Step 2: Suzuki-Miyaura Coupling

- Reagents: Vinyl triflate (from Step 1), 3-Chloro-5-methoxyphenylboronic acid, Pd(dppf)Cl₂ (5 mol%), K₂CO₃. [1]
- Conditions: 1,4-Dioxane/Water (4:1), 80°C, 4 hours.
- Critical Control Point: Degas solvents thoroughly to prevent Pd oxidation and homocoupling byproducts.[1]
- Outcome: Formation of the N-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine intermediate.[1]

Step 3: Selective Hydrogenation & Deprotection[1]

- Hydrogenation: H₂ (1 atm), PtO₂ (Adam's Catalyst) or Pd/C.
 - Note: Care must be taken to avoid hydrodechlorination.[1] PtO₂ is often preferred over Pd/C when aryl chlorides are present.[1] Alternatively, use Wilkinson's catalyst for homogeneous reduction.
- Deprotection: 4M HCl in Dioxane or TFA/DCM.[1]
- Isolation: Neutralize with NaOH to obtain the free base **4-(3-Chloro-5-methoxyphenyl)piperidine**. [1]

Synthesis Workflow Diagram



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Figure 1: Convergent synthetic pathway via Suzuki-Miyaura cross-coupling, ensuring retention of the aryl-chloride motif.[1]

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized material, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR) Expectations

Solvent: CDCl₃ or DMSO-d₆

- Aromatic Region (6.7 - 7.0 ppm):
 - Expect a pattern of three distinct singlets (or narrow doublets, J ~ 2 Hz) due to the meta-substitution pattern (1,3,5-substituents).
 - Proton between Cl and OMe: ~6.7 ppm.[1]
 - Proton between Cl and Alkyl: ~6.9 ppm.[1]
 - Proton between OMe and Alkyl: ~6.8 ppm.[1]
- Methoxy Group: Strong singlet (3H) at 3.8 ppm.
- Piperidine Ring:

- Methine (CH-Ar): Multiplet at ~2.6 ppm (tt, J ~ 12, 3.5 Hz).
- Alpha-Protons (N-CH₂): Broad multiplets at ~3.2 ppm (eq) and ~2.7 ppm (ax).[1]
- Beta-Protons: Multiplets at ~1.8 ppm and ~1.6 ppm.[1]
- Amine Proton (NH): Broad singlet (variable shift depending on concentration/salt form), typically ~2.0 ppm for free base.

Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI+).
- Parent Ion: Look for [M+H]⁺ = 226.1.
- Isotope Pattern: The presence of Chlorine (³⁵Cl/³⁷Cl ratio ~3:1) provides a diagnostic "A+2" peak.
 - 226.1 (100%)
 - 228.1 (~32%)
 - Absence of this 3:1 pattern indicates loss of chlorine (hydrodechlorination impurity).

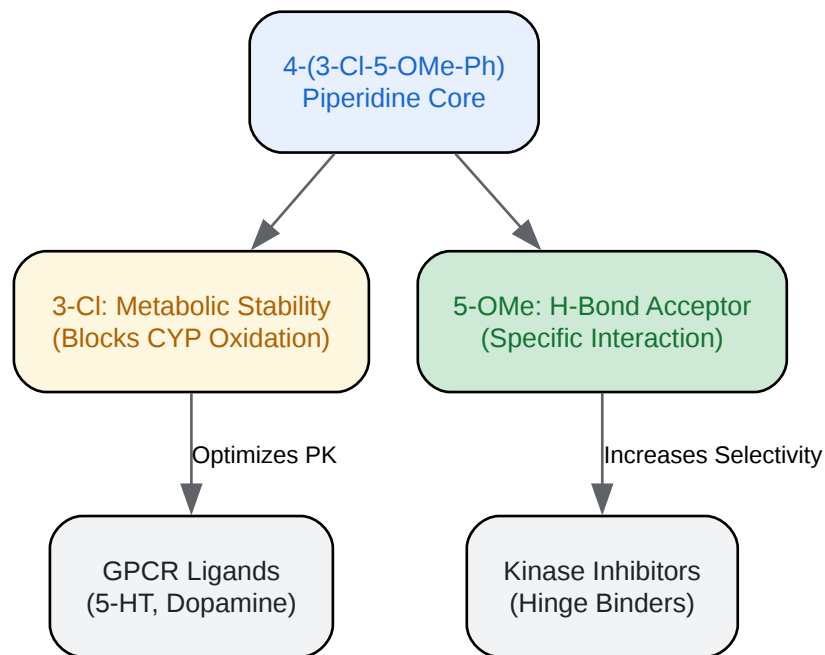
Medicinal Chemistry Context

Structural Activity Relationship (SAR) Logic

Why select the 3-Chloro-5-methoxy substitution?

- Metabolic Blocking: The chlorine atom at the 3-position blocks CYP450-mediated oxidation at a typically reactive site on the phenyl ring.[1]
- Electronic Tuning: The electron-withdrawing Chlorine (-I effect) and electron-donating Methoxy (+M effect) create a unique dipole vector, influencing binding affinity in electrostatic pockets of GPCRs (e.g., 5-HT_{2A}, D₂ receptors).[1]
- Conformational Bias: The 3,5-disubstitution creates a "flat" but wide steric profile, preventing free rotation in tight binding pockets compared to a 4-substituted analogue.[1]

Pathway Utility Diagram[7]



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Figure 2: SAR utility of the 3-chloro-5-methoxy motif in drug design.

References

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Sources

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- To cite this document: BenchChem. [Technical Profile: 4-(3-Chloro-5-methoxyphenyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2357142/docs#technical-profile-4-3-chloro-5-methoxyphenyl-piperidine\]](https://www.benchchem.com/product/b2357142/docs#technical-profile-4-3-chloro-5-methoxyphenyl-piperidine)

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